Linamarin
Overview
Description
Linamarin is a cyanogenic glucoside found in the leaves and roots of plants such as cassava, lima beans, and flax . It is a glucoside of acetone cyanohydrin and is known for its ability to release hydrogen cyanide upon enzymatic hydrolysis . This compound plays a significant role in plant defense mechanisms against herbivores and pathogens .
Mechanism of Action
Target of Action
Linamarin is a cyanogenic glucoside found in the leaves and roots of plants such as cassava, lima beans, and flax . The primary target of this compound is the enzyme linamarase, which is normally expressed in the cell walls of cassava plants . This enzyme plays a crucial role in the breakdown of this compound .
Mode of Action
This compound interacts with its target, linamarase, through an enzymatic process. Upon exposure to linamarase and gut flora in the human intestine, this compound and its methylated relative lotaustralin can decompose to the toxic chemical hydrogen cyanide . This process requires extensive preparation and detoxification when plants containing significant quantities of this compound are used for food .
Biochemical Pathways
The biosynthesis of this compound involves two cytochrome P450s and a glucosyltransferase . The first step is the conversion of the amino acid to an oxime, catalyzed by a membrane-bound multifunctional cytochrome P450 that belongs to the CYP79 family . The next step is the conversion of the aldoxime into a hydroxynitrile by dehydration and C-hydroxylation, catalyzed by a different membrane-bound multifunctional cytochrome P450 that belongs to the CYP71 family . The generation of cyanide from this compound is usually enzymatic and occurs when this compound is exposed to linamarase .
Pharmacokinetics
The toxicity is believed to be induced by ingestion of acetone cyanohydrin, the breakdown product of this compound .
Result of Action
The breakdown of this compound by linamarase results in the production of hydrogen cyanide, a toxic compound . This can lead to dietary toxicity, particularly with the upper motor neuron disease known as konzo . Moreover, this compound has been reported to have anticancer activities . It can inhibit cytotoxic activity and proliferation on Raji cells .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The conversion of this compound into acetone cyanohydrin occurs by the action of the enzyme linamarase in a temperature range between 40 and 45 °C and a pH range between 5.5 and 6.0 . Furthermore, the physical properties of this compound, such as solvents’ solubility, membrane permeability, and lipophilicity, are influenced by different solvents .
Preparation Methods
Linamarin can be extracted from cassava leaves using a dilute hydrochloric acid solution . The extraction process is virtually quantitative, and the resulting this compound solution can be used to prepare standard this compound filter paper discs for monitoring cyanide content in cassava products . Industrial production methods involve the enzymatic cleavage of this compound using linamarase, an enzyme found in cassava plants .
Chemical Reactions Analysis
Linamarin undergoes several chemical reactions, including hydrolysis, oxidation, and reduction . The enzymatic hydrolysis of this compound by linamarase results in the formation of acetone cyanohydrin, which further decomposes to release hydrogen cyanide . This reaction is significant in the context of food safety, as improper processing of cassava can lead to cyanide poisoning . Common reagents used in these reactions include hydrochloric acid and linamarase .
Scientific Research Applications
In chemistry, it is used as a model compound for studying cyanogenic glucosides and their hydrolysis . In biology, linamarin is investigated for its role in plant defense mechanisms and its impact on herbivores and pathogens . In medicine, this compound has shown potential anticancer activity, particularly in inhibiting the proliferation of cancer cells and inducing the expression of p53 protein . Additionally, this compound is used in the development of linamarase inhibitors for industrial applications .
Comparison with Similar Compounds
Linamarin is similar to other cyanogenic glucosides such as lotaustralin, amygdalin, and prunasin . These compounds also release hydrogen cyanide upon enzymatic hydrolysis and play a role in plant defense mechanisms . this compound is unique in its widespread occurrence in cassava, a staple food crop in many tropical regions . The presence of this compound in cassava necessitates extensive processing to reduce its cyanide content and ensure food safety .
Properties
IUPAC Name |
2-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTCHMYAEJEXBT-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052857 | |
Record name | Linamarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index], Solid | |
Record name | Linamarin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5840 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Linamarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FREELY SOL IN WATER, COLD ALCOHOL, HOT ACETONE; SLIGHTLY SOL IN HOT ETHYL ACETATE, ETHER, BENZENE, CHLOROFORM; PRACTICALLY INSOL IN PETROLEUM ETHER | |
Record name | LINAMARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES | |
CAS No. |
554-35-8 | |
Record name | Linamarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=554-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Linamarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Linamarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(beta-D-Glucopyranosyloxy)-2-methyl-propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LINAMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3V9RP3WLO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | LINAMARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linamarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142-143 °C, 143 - 144 °C | |
Record name | LINAMARIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3507 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Linamarin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033699 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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